molecular formula C14H22N4O4 B2742499 1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1955554-96-7

1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2742499
CAS No.: 1955554-96-7
M. Wt: 310.354
InChI Key: ZEGMJZKGUPCLQP-UHFFFAOYSA-N
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Description

1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

The synthesis of 1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction, which involves the cycloaddition of an azide and an alkyne in the presence of a copper catalyst.

    Introduction of the Azepane Moiety: The azepane ring can be introduced through a nucleophilic substitution reaction, where a suitable azepane derivative reacts with the triazole intermediate.

    Protection and Deprotection Steps: The tert-butoxycarbonyl (Boc) group is often used as a protecting group for amines during the synthesis. The Boc group can be introduced using Boc anhydride and removed under acidic conditions to yield the final product.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The triazole ring can participate in substitution reactions, where nucleophiles or electrophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the design of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function The azepane moiety may also contribute to the compound’s binding affinity and specificity

Comparison with Similar Compounds

1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-{3-[(tert-Butoxycarbonyl)amino]propyl}-1H-1,2,3-triazole-4-carboxylic acid: This compound has a similar triazole ring but differs in the substituent attached to the triazole.

    1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4/c1-14(2,3)22-13(21)17-7-4-5-10(6-8-17)18-9-11(12(19)20)15-16-18/h9-10H,4-8H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGMJZKGUPCLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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